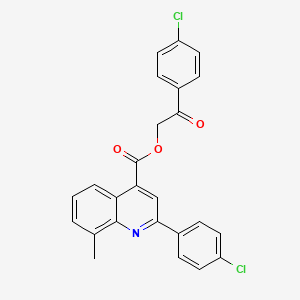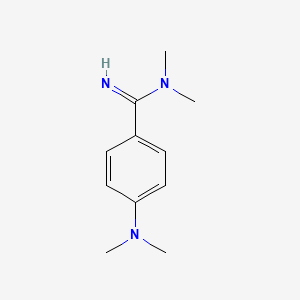![molecular formula C24H30ClN3O4S B12468998 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide](/img/structure/B12468998.png)
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a carbamoyl-substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Chlorination of the benzamide: Chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the carbamoyl-substituted phenyl group: This step involves coupling reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: A related compound with a similar structure but lacking the carbamoyl-substituted phenyl group.
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide: Another similar compound with a pyridinyl group instead of the carbamoyl-substituted phenyl group.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C24H30ClN3O4S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(2-methylpropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17(2)16-26-24(30)19-9-5-6-10-21(19)27-23(29)18-11-12-20(25)22(15-18)33(31,32)28-13-7-3-4-8-14-28/h5-6,9-12,15,17H,3-4,7-8,13-14,16H2,1-2H3,(H,26,30)(H,27,29) |
InChI 键 |
ZWQFVCKIWHLGFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468945.png)
![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12468948.png)

![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)


![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-3H-isoindol-1-one](/img/structure/B12468967.png)
![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
